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Compound of Interest

Compound Name: Butyl diphenylphosphinite

Cat. No.: B082830 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
diphenylphosphinite, a compound of interest to researchers and professionals in drug

development and chemical synthesis. Due to the limited availability of directly published

experimental spectra for this specific molecule, this guide presents predicted spectroscopic

data based on the analysis of structurally similar compounds. The methodologies for the

synthesis and spectroscopic analysis are also detailed to provide a complete framework for

researchers.

Chemical Structure and Properties
Compound Name: Butyl Diphenylphosphinite

CAS Number: 13360-94-6

Molecular Formula: C₁₆H₁₉OP

Molecular Weight: 258.30 g/mol

Structure:

(Ph = Phenyl group)
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The following tables summarize the predicted spectroscopic data for butyl
diphenylphosphinite. These predictions are derived from the known spectral characteristics of

analogous organophosphorus compounds, including alkyl phosphinites and phosphines

containing butyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Butyl Diphenylphosphinite

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 7.20 - 7.50 Multiplet 10H Phenyl (Ar-H)

The aromatic

protons are

expected to

appear as a

complex

multiplet.

~ 3.80 - 4.00

Triplet of

doublets (td) or

Multiplet

2H O-CH₂

Coupled to the

adjacent CH₂

group and the

³¹P nucleus.

~ 1.50 - 1.70 Multiplet 2H O-CH₂-CH₂

~ 1.30 - 1.50
Sextet or

Multiplet
2H CH₂-CH₃

~ 0.90 Triplet 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Butyl Diphenylphosphinite
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Chemical Shift (δ, ppm) Assignment Notes

~ 138 - 142 (d) P-C (ipso)
Doublet due to coupling with

³¹P.

~ 128 - 132 Aromatic C-H

~ 65 - 70 (d) O-CH₂
Doublet due to coupling with

³¹P.

~ 30 - 33 (d) O-CH₂-CH₂ Possible small coupling to ³¹P.

~ 18 - 20 CH₂-CH₃

~ 13 - 15 CH₃

Table 3: Predicted ³¹P NMR Spectroscopic Data for Butyl Diphenylphosphinite

Chemical Shift (δ, ppm) Multiplicity Notes

~ +110 to +120 Singlet (proton decoupled)

The chemical shift of

phosphinites is typically in this

downfield region.[1][2]

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for Butyl Diphenylphosphinite

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3080 Medium Aromatic C-H stretch

~ 2850 - 2960 Strong Aliphatic C-H stretch

~ 1590, 1480, 1435 Medium-Strong Aromatic C=C stretch

~ 1020 - 1070 Strong P-O-C stretch

~ 700 - 750 and ~ 690 Strong
Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for Butyl Diphenylphosphinite

m/z Ion Notes

258 [M]⁺ Molecular ion peak.

201 [M - C₄H₉O]⁺ or [M - C₄H₉]⁺
Loss of the butoxy or butyl

radical.

183 [Ph₂P]⁺ Diphenylphosphinyl cation.

77 [C₆H₅]⁺ Phenyl cation.

57 [C₄H₉]⁺ Butyl cation.

Experimental Protocols
The following are detailed methodologies for the synthesis of butyl diphenylphosphinite and

the acquisition of its spectroscopic data. These protocols are based on general procedures for

similar compounds.

Synthesis of Butyl Diphenylphosphinite
A plausible method for the synthesis of butyl diphenylphosphinite involves the reaction of

chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl

byproduct.

Materials:

Chlorodiphenylphosphine

n-Butanol

Triethylamine (or another suitable base)

Anhydrous diethyl ether (or other inert solvent)

Anhydrous sodium sulfate
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Standard Schlenk line and glassware

Magnetic stirrer

Procedure:

A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is

charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether

under an inert atmosphere (e.g., argon or nitrogen).

The flask is cooled to 0 °C in an ice bath.

A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous

diethyl ether is added dropwise from the dropping funnel to the stirred solution of

chlorodiphenylphosphine over 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 2-4 hours.

The resulting white precipitate of triethylamine hydrochloride is removed by filtration under

an inert atmosphere.

The filtrate is concentrated under reduced pressure to remove the solvent.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel (using a non-polar eluent system) to yield pure butyl diphenylphosphinite.

Spectroscopic Analysis
NMR Spectroscopy:

¹H, ¹³C, and ³¹P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and

transferred to an NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
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85% H₃PO₄ is used as an external standard for ³¹P NMR (δ = 0.00 ppm).

IR Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI)

or electrospray ionization (ESI).

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of butyl diphenylphosphinite.
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Caption: Workflow for the synthesis and spectroscopic analysis of butyl diphenylphosphinite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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